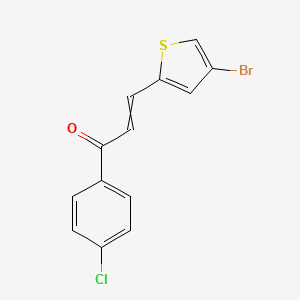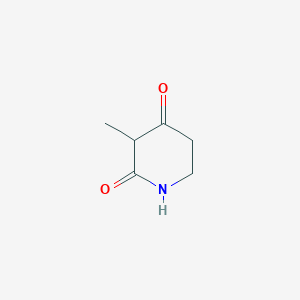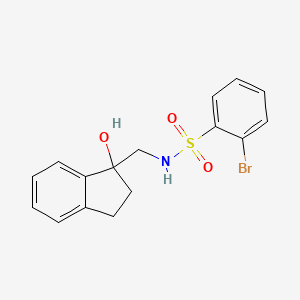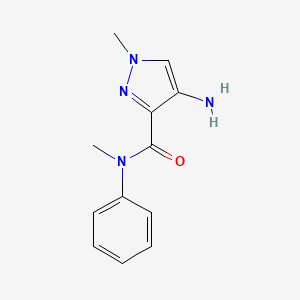![molecular formula C6H15Cl2N5 B2375413 (2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine;dihydrochloride CAS No. 2361608-92-4](/img/structure/B2375413.png)
(2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine;dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine typically involves the following steps:
Formation of the triazole ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of the aminomethyl group: This step may involve the use of formaldehyde and a suitable amine under reductive amination conditions.
Resolution of the stereoisomer: The (2S) configuration can be obtained through chiral resolution techniques or asymmetric synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form, such as a triazoline.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while substitution reactions can produce a variety of functionalized triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new compounds with potential biological activities.
Biology
In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structure allows for interactions with various biological targets, making it a valuable tool in drug discovery.
Medicine
In medicine, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar therapeutic applications, including the treatment of infectious diseases and cancer.
Industry
In the industrial sector, (2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The triazole ring can form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions, which contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: A basic triazole structure with similar chemical properties.
Fluconazole: A triazole antifungal agent with a similar ring structure.
Voriconazole: Another triazole antifungal with enhanced activity.
Uniqueness
(2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine is unique due to its specific stereochemistry and functional groups. The presence of the aminomethyl group and the (2S) configuration may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Eigenschaften
IUPAC Name |
(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5.2ClH/c1-5(8)3-11-4-6(2-7)9-10-11;;/h4-5H,2-3,7-8H2,1H3;2*1H/t5-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXHPRWCOPLROL-XRIGFGBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=N1)CN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C=C(N=N1)CN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-difluorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2375336.png)


![ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2375343.png)



![1-[(2-chlorophenyl)methyl]-4-(3-ethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2375347.png)



![6-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2375352.png)
